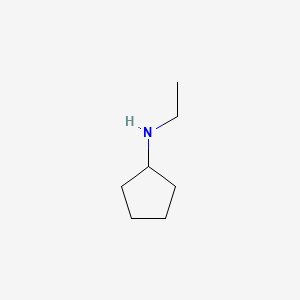

N-ethylcyclopentanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethylcyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTHFWNTKVOSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020873 | |

| Record name | N-Ethylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45592-46-9 | |

| Record name | N-Ethylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of N-ethylcyclopentanamine

An In-depth Technical Guide to the Synthesis and Properties of N-ethylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a cyclopentyl ring and an N-ethyl group, makes it a precursor for more complex molecules, particularly within the pharmaceutical and agrochemical industries. The secondary amine functionality is a key pharmacophore in numerous biologically active compounds, making reliable synthetic routes and a thorough understanding of its properties essential for researchers.

This guide provides a detailed exploration of this compound, moving from its synthesis via modern, efficient methods to its comprehensive physicochemical and spectroscopic characterization. It is designed to equip laboratory professionals with the necessary knowledge for its synthesis, handling, and application in further research and development.

I. Synthesis of this compound

The synthesis of secondary amines like this compound is most effectively achieved through reductive amination. This method is superior to older techniques, such as the direct alkylation of cyclopentylamine with an ethyl halide, as it largely avoids the common issue of over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. Reductive amination offers high yields and selectivity in a one-pot procedure.[1][2]

Core Synthetic Strategy: Reductive Amination

The reaction proceeds in two main stages:

-

Imine Formation: Cyclopentanone reacts with ethylamine under mildly acidic conditions to form an intermediate N-ethylcyclopentan-1-imine. This reaction is a reversible equilibrium. Water is removed, often by a dehydrating agent or by the reaction conditions, to drive the equilibrium towards the imine.[2]

-

Reduction: The imine intermediate is then reduced in situ to the final secondary amine product, this compound.

A key aspect of this process is the choice of reducing agent. While strong hydrides like lithium aluminum hydride (LiAlH₄) could reduce the imine, they would also readily reduce the starting ketone. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is particularly effective at reducing protonated imines (iminium ions) much faster than ketones, allowing the entire reaction to be performed efficiently in a single pot.[1][3]

Caption: One-pot reductive amination workflow for this compound.

Detailed Laboratory Protocol

This protocol describes a standard laboratory-scale synthesis of this compound using sodium triacetoxyborohydride.

Reagents & Equipment:

-

Cyclopentanone

-

Ethylamine (e.g., 2.0 M solution in THF or as a 70% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Glacial Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Addition funnel (optional)

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with cyclopentanone (1.0 eq) and the solvent (DCM). Begin stirring.

-

Amine Addition: Add ethylamine (1.1 - 1.2 eq). If using an aqueous solution, the reaction may need a drying agent present or a setup for azeotropic water removal. A solution in an organic solvent like THF is often preferred.

-

Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also facilitates the formation of the iminium ion, which is the species reduced.

-

Stir: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the mixture in portions. The addition may be slightly exothermic. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cyclopentanone starting material.

-

Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and decomposes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure this compound.

II. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [4],[5],[6] |

| Molecular Weight | 113.20 g/mol | [7],[4],[5] |

| CAS Number | 45592-46-9 | [7],[4] |

| Appearance | Liquid | Assumed from properties |

| Boiling Point (Tboil) | ~145-147 °C (at 760 mmHg) | [7] (Joback Calculated) |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| SMILES | CCNC1CCCC1 | [7],[4] |

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | [7],[4] |

III. Spectroscopic Characterization

Structural confirmation of the synthesized this compound is critical and is typically achieved using a combination of spectroscopic methods.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of key functional groups.

-

N-H Stretch: A characteristic single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretch of a secondary amine. This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches), and tertiary amines, which show none.[10]

-

C-H Stretch: Strong bands will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the ethyl and cyclopentyl groups.

-

C-N Stretch: A medium intensity band can be found in the 1020-1250 cm⁻¹ region, corresponding to the C-N bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

-

¹H NMR:

-

Ethyl Group (-CH₂CH₃): A triplet integrating to 3 hydrogens (for the -CH₃) and a quartet integrating to 2 hydrogens (for the -CH₂-).

-

Cyclopentyl Group: A series of overlapping multiplets for the 8 methylene protons (-CH₂-) and a distinct multiplet for the single methine proton (-CH-) attached to the nitrogen.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide chemical shift range. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[10]

-

-

¹³C NMR:

-

Due to the molecule's symmetry, 5 distinct carbon signals are expected: two for the ethyl group and three for the cyclopentyl ring (one for the C-N carbon, and two for the pairs of equivalent methylene carbons). Carbons attached to the nitrogen will be deshielded and appear further downfield.[10]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The compound has an odd molecular weight of 113. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. The EI-MS spectrum should show a molecular ion peak at an m/z of 113.[10]

-

Fragmentation: Amines characteristically undergo alpha-cleavage. This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, the most significant fragmentation would likely be the loss of a propyl radical (C₃H₇•) from the cyclopentyl ring or the loss of a methyl radical (CH₃•) from the ethyl group, leading to stable iminium cation fragments.

IV. Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling.[4][11]

-

Primary Hazards:

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]

-

Use only non-sparking tools and take precautionary measures against static discharge.[11]

-

Avoid breathing fumes, vapors, or mist.[12]

-

Wash hands thoroughly after handling.[12]

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[11]

-

Conclusion

This compound is a synthetically accessible secondary amine with well-defined properties. The reductive amination of cyclopentanone with ethylamine stands out as the most practical and efficient method for its preparation, offering high yields while avoiding common side reactions. Its structure can be unequivocally confirmed through standard spectroscopic techniques (IR, NMR, and MS), each providing a unique piece of the structural puzzle. Due to its flammable and corrosive nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and safely utilize this compound as a versatile intermediate in their synthetic endeavors.

References

- Cheméo. Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9). [Link]

- PubChem. This compound.

- PubChem. N-ethyl-3-methylcyclopentan-1-amine.

- National Institutes of Health (NIH). This compound | C7H15N | CID 558581 - PubChem. [Link]

- PubChem. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.

- NIST. Cyclopentanamine, N-ethyl-. NIST Chemistry WebBook. [Link]

- University of Wisconsin–Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Chemistry LibreTexts. Spectroscopy of Amines. [Link]

- Master Organic Chemistry.

- Organic Chemistry Portal.

- Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

- Wikipedia.

- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- PubChemLite. This compound (C7H15N). [Link]

- ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 7. Cyclopentanamine, N-ethyl- (CAS 45592-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

Introduction: The Role of Alicyclic Scaffolds in Modern Chemistry

An In-Depth Technical Guide to N-ethylcyclopentanamine: Structure, Synthesis, and Applications

Executive Summary: this compound is a secondary amine featuring a cyclopentyl ring, a structural motif of increasing interest in medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a valuable lipophilic building block for the synthesis of more complex molecules. Its preparation via reductive amination is efficient, and its secondary amine functionality allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and purification, in-depth spectroscopic analysis, and a discussion of its applications for researchers in drug discovery and chemical development.

This compound (CAS No. 45592-46-9) is a cyclic secondary amine that belongs to a class of compounds increasingly utilized as versatile intermediates in organic synthesis.[1][2] In the context of drug development, small, lipophilic, and saturated ring systems like the cyclopentane moiety are valuable for exploring chemical space, often improving pharmacokinetic properties such as metabolic stability and membrane permeability. As a secondary amine, this compound is a nucleophilic building block, enabling its incorporation into larger molecular frameworks through reactions like acylation, alkylation, and arylation.[3] This guide serves as a technical resource for scientists, detailing the core chemical principles and practical methodologies associated with this compound.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a five-membered cyclopentane ring bonded to the nitrogen atom of an ethylamine group.[4] The nitrogen atom is sp³-hybridized, with its lone pair of electrons conferring basicity and nucleophilicity to the molecule.

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in Table 1. Its liquid state at room temperature, moderate boiling point, and basicity are characteristic of a low-molecular-weight secondary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 45592-46-9 | [4] |

| Molecular Formula | C₇H₁₅N | [4] |

| Molecular Weight | 113.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 119-120 °C (at 29 Torr) | [5] |

| Density | 0.84 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 11.12 ± 0.20 (Predicted) | [5] |

| SMILES | CCNC1CCCC1 | [4] |

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N |[4] |

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing this compound is the reductive amination of cyclopentanone with ethylamine.[6] This one-pot reaction is highly efficient and proceeds through two key mechanistic steps: the formation of an imine (or enamine) intermediate, followed by its immediate reduction to the target secondary amine.

Figure 2: Synthesis of this compound via reductive amination.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful reductive amination.

-

Acid Catalyst: The initial condensation between cyclopentanone and ethylamine to form the imine is catalyzed by a mild acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reducing Agent: A mild reducing agent is required. Strong hydrides like LiAlH₄ would reduce the starting ketone before it can react with the amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice because it is less reactive than sodium borohydride (NaBH₄) and is selective for the reduction of the protonated imine (iminium ion) over the ketone. This selectivity allows the entire reaction to be performed in a single pot.

Field-Proven Experimental Protocol

Objective: To synthesize this compound from cyclopentanone and ethylamine using a one-pot reductive amination procedure.

Materials:

-

Cyclopentanone (1.0 eq)

-

Ethylamine (2.0 M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Glacial Acetic Acid (1.1 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and anhydrous DCM or DCE.

-

Cool the solution to 0 °C using an ice bath.

-

Add ethylamine solution (1.2 eq) dropwise, followed by the dropwise addition of glacial acetic acid (1.1 eq).

-

Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Methodologies

The crude product from the synthesis typically contains unreacted starting materials and solvent residues. Purification is essential to obtain the compound in high purity for subsequent applications.

Protocol: Purification by Fractional Distillation

Distillation is highly effective for purifying liquid amines when there is a significant boiling point difference between the product and impurities.[1]

-

Set up a fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude this compound oil to the distillation flask. Add a few boiling chips.

-

For amines, it is often beneficial to perform the distillation under a vacuum or an inert atmosphere (nitrogen) to prevent oxidation and the formation of carbonate salts from atmospheric CO₂.

-

Slowly heat the flask. Collect the fraction that distills at the expected boiling point (e.g., ~119-120 °C at 29 Torr).[5]

-

The final product should be a clear, colorless liquid.

Spectroscopic Characterization

Mass Spectrometry

The electron ionization (EI) mass spectrum provides confirmation of the molecular weight and key structural features through its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 113, consistent with the molecular formula C₇H₁₅N.[2] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, adhering to the Nitrogen Rule.

-

Base Peak (m/z 84): The most intense peak (base peak) in the spectrum is at m/z 84. This fragment is formed via α-cleavage, a characteristic fragmentation pathway for amines. The bond between the α-carbon (on the ethyl group) and the β-carbon is cleaved, resulting in the loss of a methyl radical (•CH₃, mass 15). The resulting fragment, [C₆H₁₂N]⁺, is stabilized by resonance.

-

Other Key Fragments: Another significant peak appears at m/z 98, corresponding to the loss of an ethyl radical (•CH₂CH₃, mass 29) through cleavage of the C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted spectra based on established chemical shift principles and data from analogous compounds. Experimental values may vary slightly.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~2.8-3.0 ppm (m, 1H): Methine proton on the cyclopentane ring attached to the nitrogen (N-CH). The multiplicity would be a multiplet due to coupling with the adjacent CH₂ protons on the ring.

-

δ ~2.6 ppm (q, 2H, J ≈ 7.2 Hz): Methylene protons of the ethyl group (N-CH₂-CH₃). The quartet arises from coupling to the three protons of the adjacent methyl group.

-

δ ~1.4-1.8 ppm (m, 8H): The eight methylene protons on the cyclopentane ring (C₅H₁₀). These protons are in different chemical environments and would appear as a complex, overlapping multiplet.

-

δ ~1.1 ppm (t, 3H, J ≈ 7.2 Hz): Methyl protons of the ethyl group (N-CH₂-CH₃). The triplet is due to coupling with the two protons of the adjacent methylene group.

-

δ ~1.0 ppm (br s, 1H): The amine proton (N-H). This peak is often broad and may not show clear coupling. Its chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~59-61 ppm: Methine carbon of the cyclopentane ring attached to nitrogen (N-C H).

-

δ ~43-45 ppm: Methylene carbon of the ethyl group (C H₂-CH₃).

-

δ ~32-34 ppm: Methylene carbons of the cyclopentane ring adjacent to the N-CH carbon.

-

δ ~23-25 ppm: Methylene carbons of the cyclopentane ring beta to the N-CH carbon.

-

δ ~15-17 ppm: Methyl carbon of the ethyl group (CH₂-C H₃).

Chemical Reactivity and Synthetic Utility

As a secondary amine, this compound is a versatile nucleophile. It readily participates in reactions such as acylation to form amides, alkylation to form tertiary amines, and reactions with sulfonyl chlorides to form sulfonamides.

Figure 3: A typical workflow for the acylation of this compound.

This reactivity makes it a valuable intermediate for introducing the N-ethylcyclopentyl moiety into a target molecule, which can be desirable for modulating lipophilicity and steric bulk in drug candidates.

Relevance in Research and Drug Development

This compound serves as a quintessential building block in medicinal chemistry.[1] While direct biological activity of the compound itself is not widely reported, its structural components are present in various biologically active molecules. The cyclopentane ring is a bioisostere for other cyclic systems and can confer favorable properties. The secondary amine provides a key handle for combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for high-throughput screening. For example, derivatives of N-alkyl amines are crucial side chains in 4-aminoquinoline-based antimalarial drugs, where the nature of the amine side chain dictates efficacy and helps overcome drug resistance.

Safety, Handling, and Storage

GHS Hazard Classification:

-

Flammable liquids (Category 3)[4]

-

Skin corrosion/irritation (Category 1B)[4]

-

Serious eye damage/eye irritation (Category 1)[4]

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Protect from light. Storage at -20°C is recommended for long-term stability.

References

- purifying secondary amine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, June 24).

- This compound | C7H15N | CID 558581. PubChem.

- Pharma API Intermediates. Pharma Noble Chem Ltd.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Human Metabolome Database.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database.

- Cyclopentanamine, N-ethyl-. NIST WebBook.

- Chemical Intermediates in Pharmaceuticals. INTERSURFCHEM. (2025, April 27).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry.

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025, August 8).

- 13C nmr spectrum of ethylamine. Doc Brown's Chemistry.

- Method for preparing exenatide. (2013, October 31). Google Patents.

- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI.

- Cu/Zn/Al catalyst for methanol synthesis. (2007, July 17). Google Patents.

- Biological Activity and Applications of Natural Compounds. MDPI.

- Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1).

- Process for the preparation of dienogest substantially free of impurities. (2013, February 14). Google Patents.

- Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors. (1999, July 8). Google Patents.

- Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. (2000, November 14). Google Patents.

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. (2023, October 17).

- 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. (2020, August 26).

- 24.6: Synthesis of Amines. Chemistry LibreTexts. (2024, September 30).

- 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax.

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.

- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5505928A - Preparation of III-V semiconductor nanocrystals - Google Patents [patents.google.com]

- 6. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N-Ethylcyclopentanamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-ethylcyclopentanamine (CAS: 45592-46-9), a secondary aliphatic amine of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a robust, field-proven protocol for its synthesis via reductive amination of cyclopentanone. A core focus is placed on the analytical characterization of the molecule, with an in-depth analysis of its expected spectroscopic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the utility of the this compound scaffold as a versatile building block in drug discovery, highlighting its potential for developing novel therapeutic agents. The methodologies and insights presented herein are designed to be directly applicable for professionals in research and development.

Chemical Identity and Properties

This compound is classified as a secondary amine, characterized by a cyclopentyl group and an ethyl group covalently bonded to a central nitrogen atom.[1][2] This structure imparts specific chemical and physical properties that are crucial for its application in further synthetic transformations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | N-Ethylcyclopentylamine, Cyclopentylethylamine[4][5] |

| CAS Number | 45592-46-9[3][5] |

| Molecular Formula | C₇H₁₅N[3] |

| Molecular Weight | 113.20 g/mol [3][6] |

| SMILES | CCNC1CCCC1[3] |

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N[3][5] |

The physicochemical properties of this compound dictate its handling, storage, and reaction conditions. Its basicity, a characteristic feature of amines, is quantified by its predicted pKa value.[1]

Table 2: Physicochemical and Safety Data for this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[7] |

| Boiling Point | 119-120 °C (at 29 Torr)[7] |

| Density | ~0.84 g/cm³ (Predicted)[7] |

| pKa | 11.12 ± 0.20 (Predicted)[7] |

| Safety Hazards | Flammable liquid and vapor (H226); Causes severe skin burns and eye damage (H314)[3][6] |

Synthesis via Reductive Amination

The most efficient and widely adopted method for synthesizing this compound is the reductive amination of cyclopentanone with ethylamine.[8][9] This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity.

Mechanistic Rationale

The reaction proceeds through a two-step sequence within a single reaction mixture.[8]

-

Imine Formation: The reaction initiates with the nucleophilic attack of ethylamine on the electrophilic carbonyl carbon of cyclopentanone. This forms a transient hemiaminal intermediate, which subsequently undergoes dehydration to yield an N-ethylcyclopentan-1-imine. This equilibrium is typically driven forward by removing the water formed, although in the context of an in-situ reduction, the subsequent step provides the thermodynamic sink.

-

In-Situ Reduction: The intermediate imine is not isolated but is immediately reduced to the target secondary amine. This reduction is accomplished by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or, more preferably, sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and highly effective under the slightly acidic conditions that favor imine formation.

Experimental Workflow

The overall process, from starting materials to the purified product, follows a logical sequence of chemical transformation and purification steps.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup: To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ethylamine (1.1 eq, typically as a solution in THF or as a condensed gas).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A mild acid catalyst (e.g., a trace of acetic acid) can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclopentanone) is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by fractional distillation under reduced pressure to obtain this compound as a clear, colorless to light-yellow liquid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of the synthesized this compound requires a combination of spectroscopic techniques. The following sections detail the expected analytical data.[10][11]

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum will display characteristic absorptions that confirm the presence of the N-H bond and the aliphatic framework.[12][13]

-

N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3350-3300 cm⁻¹.[14] The presence of a single peak in this region is a key differentiator from primary amines (which show two peaks) and tertiary amines (which show none).[1][12]

-

C-H Aliphatic Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the C-H bonds of the cyclopentyl and ethyl groups.

-

N-H Bend: A weak to medium bending absorption may be visible around 1600-1500 cm⁻¹.[14]

-

C-N Stretch: An absorption in the fingerprint region, typically between 1250-1000 cm⁻¹, corresponds to the C-N bond stretch.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13]

-

¹H NMR:

-

N-H Proton: A broad singlet, variable in chemical shift (typically δ 0.5-5.0 ppm). This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for an exchangeable proton.[13][14]

-

Alpha-Protons (CH-N and CH₂-N): The methine proton on the cyclopentyl ring and the methylene protons of the ethyl group are deshielded by the adjacent nitrogen. They are expected to appear as multiplets in the δ 2.5-3.0 ppm range.[13] The ethyl CH₂ will be a quartet due to coupling with the adjacent methyl group.

-

Ethyl Methyl Protons (-CH₃): These protons will appear as a triplet around δ 1.1 ppm, coupled to the adjacent methylene group.

-

Cyclopentyl Protons: The remaining protons on the cyclopentyl ring will appear as complex multiplets in the upfield region, typically δ 1.2-1.8 ppm.

-

-

¹³C NMR:

-

Alpha-Carbons (C-N): The carbon of the cyclopentyl ring attached to the nitrogen and the methylene carbon of the ethyl group will be the most downfield signals in the aliphatic region, expected around δ 50-65 ppm and δ 40-50 ppm, respectively.[13]

-

Other Carbons: The remaining cyclopentyl carbons and the ethyl methyl carbon will appear further upfield (δ 15-35 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[15]

-

Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₇H₁₅N) will show a molecular ion peak at an m/z of 113.[14]

-

Major Fragmentation Pathway (Alpha-Cleavage): The dominant fragmentation mechanism for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium cation. Two primary alpha-cleavage events are possible:

-

Loss of a butyl radical (•C₄H₉) from the cyclopentyl ring, resulting in a fragment at m/z = 56 .

-

Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z = 98 . The most stable and thus most abundant fragment ion (the base peak) is often the result of losing the largest possible radical at the alpha position.

-

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. JEE : Secondary Amines [unacademy.com]

- 3. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentanamine, N-ethyl- (CAS 45592-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 45592-46-9 [amp.chemicalbook.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

N-ethylcyclopentanamine CAS number lookup

An In-Depth Technical Guide to N-ethylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary aliphatic amine of interest in synthetic chemistry and drug discovery. The document elucidates its core chemical identity, including its definitive CAS number, and delves into its physicochemical properties. The primary focus is on the practical application of this compound, detailing a robust synthesis protocol via reductive amination, validated analytical methodologies for its characterization and quantification, and critical safety and handling procedures. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, analyze, and safely handle this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Cyclopentylethylamine and N-Cyclopentyl-n-ethylamine, is a secondary amine featuring a cyclopentyl ring and an ethyl group attached to the nitrogen atom.[1][2] Its unique structural characteristics influence its reactivity and physical properties.

The Chemical Abstracts Service (CAS) has assigned the number 45592-46-9 to this compound.[1][2][3][4] This identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 45592-46-9 | [1][2][4] |

| Molecular Formula | C₇H₁₅N | [1][2][5] |

| Molecular Weight | 113.20 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 119-120 °C (at 29 Torr) | [1][6] |

| Density (Predicted) | 0.84 ± 0.1 g/cm³ | [1][6] |

| pKa (Predicted) | 11.12 ± 0.20 | [1][6] |

| SMILES | CCNC1CCCC1 | [3] |

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | [2] |

Synthesis Pathway: Reductive Amination

The most common and efficient method for synthesizing this compound is through the reductive amination of cyclopentanone with ethylamine.[7][8] This one-pot reaction is widely favored in both academic and industrial settings due to its high atom economy and the use of readily available starting materials.[9]

Mechanistic Insight

The reaction proceeds in two principal steps:

-

Imine Formation: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of cyclopentanone. This is typically catalyzed by a trace amount of acid. The resulting hemiaminal intermediate then undergoes dehydration to form an N-ethylcyclopentan-1-imine.[7][9] This step is reversible, and the removal of water can drive the equilibrium toward the imine product.

-

Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond. This reduction is achieved in-situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final this compound product.[9][10]

The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is particularly advantageous as it is selective for the imine over the ketone, allowing the entire reaction to be performed in a single pot without isolating the imine intermediate.

Sources

- 1. This compound | 45592-46-9 [chemicalbook.com]

- 2. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 3. 45592-46-9|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. What are the products of the following reactions? (A trace amount... | Study Prep in Pearson+ [pearson.com]

- 8. What is the major organic product formed when cyclopentanone reac... | Study Prep in Pearson+ [pearson.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of N-ethylcyclopentanamine

An In-depth Technical Guide to the Physicochemical Properties of N-ethylcyclopentanamine

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 45592-46-9). Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data points, outlines robust experimental protocols for its synthesis and analysis, and offers field-proven insights into its handling and reactivity. The guide is structured to deliver not just data, but a foundational understanding of the compound's behavior, grounded in authoritative references and practical methodologies.

Chemical Identity and Structure

This compound is a secondary aliphatic amine featuring a cyclopentyl ring bonded to the nitrogen atom of an ethylamine group.[1] This structure is fundamental to its chemical reactivity, imparting properties typical of a sterically accessible secondary amine, such as basicity and nucleophilicity. Its identity is unequivocally established by the following identifiers.

-

IUPAC Name: this compound[1]

-

Synonyms: N-Ethylcyclopentylamine, Cyclopentylethylamine[2][3]

-

Molecular Formula: C₇H₁₅N[1]

Physicochemical Properties

The physical properties of this compound are critical for its practical application in a laboratory setting, influencing decisions related to reaction conditions, solvent selection, and purification methods. The compound presents as a colorless to light yellow liquid.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) | Significance & Field Insights |

| Boiling Point | 119-120 °C (at 29 Torr) | [4][5] | The reduced pressure boiling point indicates that vacuum distillation is the preferred method for purification to prevent thermal degradation at atmospheric pressure. |

| Density | 0.84 ± 0.1 g/cm³ (Predicted) | [4] | Its density, being less than water, is a key consideration for aqueous workup procedures, as it will form the upper organic layer. |

| pKa | 11.12 ± 0.20 (Predicted) | [4][5] | This value confirms its nature as a moderately strong base, similar to other secondary alkylamines. It will readily form salts with mineral acids, a property useful for purification or formulation. |

| Appearance | Colorless to Light Yellow Liquid | [4] | A significant deviation from this appearance may indicate impurity or degradation, necessitating re-purification. |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound is the reductive amination of cyclopentanone with ethylamine.[6][7] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.[8] This method is highly efficient and avoids the polyalkylation issues often encountered with direct alkylation of amines.[8]

Synthetic Workflow: Reductive Amination

The logical flow of the synthesis is depicted below. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are mild enough to not reduce the starting ketone but are effective at reducing the intermediate iminium ion.[8]

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Reductive Amination

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol) and dichloromethane (DCM, 100 mL).

-

Amine Addition: Add a 2.0 M solution of ethylamine in THF (55 mL, 110 mmol, 1.1 eq) to the stirring solution.

-

Imine Formation: Add glacial acetic acid (0.6 g, 10 mmol, 0.1 eq) to catalyze imine formation. Allow the mixture to stir at room temperature for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120 mmol, 1.2 eq) portion-wise over 20 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and any gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acetic acid.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under vacuum (approx. 29 Torr) to yield this compound as a colorless liquid.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.

Table 2: Characteristic Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | N-H Proton: Broad singlet (~1-2 ppm). Cyclopentyl Protons: Multiplets (~1.2-1.8 ppm). Ethyl CH₂: Quartet (~2.6 ppm). Ethyl CH₃: Triplet (~1.1 ppm). | The chemical shifts and splitting patterns are predicted based on standard values for aliphatic amines. The N-H proton is often broad and may exchange with D₂O. |

| ¹³C NMR | Cyclopentyl Carbons: Multiple signals in the aliphatic region (~20-60 ppm). Ethyl CH₂: Signal around 45 ppm. Ethyl CH₃: Signal around 15 ppm. | The distinct chemical environments of the carbon atoms will give rise to a predictable number of signals in the aliphatic region. |

| IR Spectroscopy | N-H Stretch: A moderate, single absorption band around 3300-3250 cm⁻¹.[9] C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹. C-N Stretch: Absorption in the 1250-1020 cm⁻¹ region.[9] | Unlike primary amines which show two N-H stretch bands, secondary amines like this compound show only one.[9][10] The C-N stretch is a key indicator of the amine functional group. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 113.[3] Base Peak: Expected at m/z = 84, corresponding to the loss of an ethyl group (M-29). | Electron ionization typically leads to fragmentation. The most stable carbocation formed by alpha-cleavage (loss of the ethyl radical) is often the base peak in aliphatic amines. |

Analytical Characterization

Rigorous analytical control is necessary to ensure the purity and identity of the synthesized material, especially in a drug development context.

Protocol: Purity Assessment by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in DCM.

-

Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) and a mass selective detector.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by matching the resulting mass spectrum with a reference spectrum.[3]

Logical Flow for Compound Verification

Caption: Decision workflow for analytical verification.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]

-

Conclusion

This compound is a foundational secondary amine with well-defined physicochemical properties. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its properties, particularly its boiling point and basicity, is essential for its effective use in synthetic and medicinal chemistry. The analytical protocols outlined herein provide a self-validating system to ensure the quality and identity of the material for research and development applications.

References

- PubChem. This compound | C7H15N | CID 558581. [Link]

- Cheméo. Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9). [Link]

- NIST. Cyclopentanamine, N-ethyl-. [Link]

- SpectraBase. N-Ethylcyclopentylamine - Optional[MS (GC)] - Spectrum. [Link]

- Pearson+. What are the products of the following reactions? (A trace amount...). [Link]

- ResearchGate. Amination of cyclopentanone and accompanied by‐reactions. [Link]

- ResearchGate. Reductive amination of cyclopentanone | Request PDF. [Link]

- Master Organic Chemistry.

- Doc Brown's Chemistry. infrared spectrum of N-methylethanamine (ethylmethylamine). [Link]

- Doc Brown's Chemistry. infrared spectrum of ethylamine. [Link]

Sources

- 1. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanamine, N-ethyl- (CAS 45592-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 4. This compound CAS#: 45592-46-9 [amp.chemicalbook.com]

- 5. This compound | 45592-46-9 [chemicalbook.com]

- 6. What are the products of the following reactions? (A trace amount... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

N-ethylcyclopentanamine molecular weight and formula

An In-Depth Technical Guide to N-Ethylcyclopentanamine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a secondary amine that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, combining a cyclic aliphatic moiety with a short N-alkyl chain, imparts a unique combination of lipophilicity and chemical reactivity. For researchers and drug development professionals, understanding the fundamental properties, synthesis, and handling of this compound is crucial for its effective application in the design and creation of novel molecular entities. This guide provides a comprehensive technical overview, from core physicochemical data to field-proven synthetic protocols and its potential as a scaffold in modern drug discovery.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound (CAS No: 45592-46-9) is defined by a specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.[1][2][3]

The molecular structure consists of a cyclopentyl ring bonded to the nitrogen atom of an ethylamine group. This secondary amine functionality is the primary site of chemical reactivity and a key determinant of its physical properties, such as its basicity and hydrogen bonding capability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [1][2][4] |

| Molecular Weight | 113.20 g/mol | [1][4] |

| Exact Mass | 113.120449 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 45592-46-9 | [2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 119-120 °C (at 29 Torr) | [5] |

| Predicted pKa | 11.12 ± 0.20 | [5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Synthesis and Purification: A Validated Protocol

The most direct and widely employed method for synthesizing secondary amines like this compound is through reductive amination. This one-pot reaction is highly efficient and involves the formation of an imine or enamine intermediate from a ketone and a primary amine, which is then reduced in situ to the target amine. The choice of reducing agent is critical for ensuring high yield and preventing side reactions.

Expertise in Practice: We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of slightly acidic conditions (which catalyze imine formation), and highly selective for the iminium ion over the starting ketone. This selectivity minimizes the formation of cyclopentanol as a byproduct, simplifying purification. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from cyclopentanone and ethylamine.

Materials:

-

Cyclopentanone

-

Ethylamine (as a solution, e.g., 2.0 M in THF, or as hydrochloride salt with a base)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopentanone (1.0 eq.) and anhydrous DCM. Begin stirring.

-

Amine Addition: Add ethylamine (1.1 eq.). If using ethylamine hydrochloride, add 1.1 eq. of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting cyclopentanone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

Caption: Reductive amination workflow for this compound.

Spectroscopic and Analytical Characterization

A self-validating protocol requires robust analytical confirmation of the final product's identity and purity. The structure of this compound can be unequivocally confirmed using a combination of mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (Electron Ionization, EI): As a relatively simple molecule, the EI mass spectrum is expected to show a clear molecular ion (M⁺) peak. The NIST WebBook reports the molecular weight as 113.2007, so a high-resolution mass spectrum should confirm the exact mass corresponding to the formula C₇H₁₅N.[2][3] The fragmentation pattern would likely involve the loss of an ethyl group or cleavage of the cyclopentyl ring.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.

-

Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (CH₂) protons.

-

Cyclopentyl Ring: A complex multiplet for the eight methylene protons on the ring.

-

N-H Proton: A broad singlet, which may or may not be visible depending on the solvent and concentration.

-

Methine Proton (CH-N): A multiplet for the single proton on the carbon attached to the nitrogen.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. The structure predicts 5 distinct signals: one for the methyl carbon, three for the methylene carbons (one on the ethyl group and two distinct types on the cyclopentyl ring), and one for the methine carbon attached to the nitrogen.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance, and adherence to proper safety protocols is mandatory.

Table 2: GHS Hazard Classification

| Hazard Class | Code | Description | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [1][4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |

Handling Precautions:

-

Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6] Use explosion-proof electrical and lighting equipment.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[7][8]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground all containers and equipment to prevent static discharge.[7] Do not breathe vapors or mist.[6]

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[7][8]

-

Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[6][7]

Relevance and Application in Drug Development

The true value of a chemical building block is realized in its application. While simple in structure, this compound represents a valuable scaffold for generating molecular diversity in drug discovery programs. Its utility stems from two key features: the secondary amine handle and the lipophilic cyclopentyl group.

The Secondary Amine as a Chemical Handle: The N-H group provides a reactive site for further functionalization. It can be readily alkylated, acylated, or used in other coupling reactions to attach a wide array of pharmacophores or side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) by creating a library of analogues.

The Cyclopentyl Group as a Lipophilic Moiety: Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The cyclopentyl group provides a well-defined, non-polar scaffold that can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.[9]

Caption: Role of this compound as a scaffold in discovery.

For instance, in the development of agents targeting the central nervous system (CNS), the optimal balance of polarity and lipophilicity is paramount for crossing the blood-brain barrier. The this compound scaffold provides a starting point that can be fine-tuned through chemical modification to achieve the desired physicochemical profile. Its structural motifs are analogous to those found in scaffolds used to develop antimalarial, antimicrobial, and cardiovascular agents.[9]

References

- This compound | C7H15N | CID 558581 - PubChem.

- Cyclopentanamine, N-ethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

- Cyclopentanamine, N-ethyl- - NIST WebBook (Alternate View). National Institute of Standards and Technology. [Link]

- Chemical Properties of Cyclopentanamine, N-ethyl- (CAS 45592-46-9) - Cheméo. Cheméo. [Link]

- This compound (C7H15N) - PubChemLite. PubChemLite. [Link]

- N-Ethylcyclopentylamine - Spectrum - SpectraBase. SpectraBase. [Link]

- 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine - PubChem.

Sources

- 1. This compound | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 3. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 45592-46-9 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of N-Ethylcyclopentanamine

Introduction

N-Ethylcyclopentanamine (CAS No. 45592-46-9) is a secondary aliphatic amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure, featuring a cyclopentyl ring and an ethyl group attached to a central nitrogen atom, provides a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and characterization in various research and development settings, including pharmaceutical synthesis and materials science. This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound. While experimental NMR and IR spectra are not widely published, this document synthesizes available mass spectral data with expert-predicted NMR and IR characteristics, grounded in fundamental spectroscopic principles, to offer a complete analytical portrait of the molecule.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound consists of three key components: a five-membered saturated ring (cyclopentyl), a secondary amine nitrogen, and an ethyl group. Each of these components gives rise to characteristic signals in different spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and reveals fragmentation patterns based on the weakest bonds and most stable resulting ions.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy map the hydrogen and carbon skeletons of the molecule, respectively, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds.

The following diagram illustrates the workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment.[1] This fragmentation provides valuable structural clues.

2.1. The Nitrogen Rule and Molecular Ion

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd nominal mass.[2] this compound (C₇H₁₅N) contains one nitrogen atom, and its molecular weight is 113.20. Therefore, we expect to see the molecular ion peak at m/z = 113 . The presence of this peak confirms the molecular formula.

2.2. Key Fragmentation Pathway: Alpha-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3] This cleavage is favorable because it results in the formation of a stable, resonance-stabilized iminium cation. For this compound, there are two possible α-cleavage pathways:

-

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and the cyclopentyl ring is less likely.

-

Loss of a butyl radical (•C₄H₉): Cleavage of the C-C bond within the cyclopentyl ring adjacent to the point of attachment is a dominant pathway. This involves the loss of a C₄H₉ radical from the ring, leading to a highly abundant fragment.

The most prominent fragmentation involves the cleavage of the bond between the alpha and beta carbons of the cyclopentyl ring relative to the nitrogen. This results in the loss of an ethylene molecule (C₂H₄) after an initial ring-opening, followed by the loss of a propyl radical to form the base peak. However, the most characteristic and predictable fragmentation is the alpha-cleavage leading to the loss of the largest alkyl group attached to the alpha-carbon. In the case of the ethyl group, cleavage of the methyl group is not possible. For the cyclopentyl group, the most significant α-cleavage results in the formation of a stable iminium ion.

The base peak in the spectrum is typically the most stable fragment ion. For this compound, the base peak is observed at m/z = 84 . This corresponds to the loss of an ethyl group (mass 29) via alpha-cleavage.

Caption: Primary α-cleavage fragmentation of this compound.

2.3. Summary of Mass Spectrum Data

| m/z Value | Proposed Fragment | Significance |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 84 | [M - C₂H₅]⁺ | Base Peak, from α-cleavage (loss of ethyl group) |

| 70 | [C₄H₈N]⁺ | Further fragmentation |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, we can predict the following signals.[4][5]

3.1. Predicted ¹H NMR Signals

The structure suggests five distinct proton environments:

-

-N-H: The proton on the nitrogen.

-

-CH-N: The single proton on the cyclopentyl ring attached to the nitrogen.

-

-N-CH₂-CH₃: The two protons of the ethyl group attached to the nitrogen.

-

-CH₂- (Cyclopentyl): The eight protons on the cyclopentyl ring. Due to their proximity to the ethylamino group, they will be diastereotopic and appear as complex multiplets.

-

-N-CH₂-CH₃: The three protons of the methyl group.

3.2. Predicted Chemical Shifts (δ), Multiplicity, and Integration

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -N-H | 0.5 - 2.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and concentration-dependent; often exchanges with D₂O. |

| -CH-N | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent electronegative nitrogen atom. |

| -N-CH₂-CH₃ | 2.5 - 2.9 | Quartet (q) | 2H | Deshielded by nitrogen and coupled to the adjacent methyl group protons (n+1 rule, 3+1=4). |

| -CH₂- (Cyclopentyl) | 1.2 - 1.9 | Multiplets (m) | 8H | Protons of the saturated ring, appearing in the typical aliphatic region. |

| -N-CH₂-CH₃ | 1.0 - 1.3 | Triplet (t) | 3H | Coupled to the adjacent methylene group protons (n+1 rule, 2+1=3). |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Due to symmetry, the five carbons of the cyclopentyl ring are not all unique.

4.1. Predicted ¹³C NMR Signals

We can predict five distinct carbon signals for this compound:

-

C1: The carbon of the cyclopentyl ring directly attached to the nitrogen.

-

C2/C5: The two equivalent carbons adjacent to C1 in the ring.

-

C3/C4: The two equivalent carbons beta to C1 in the ring.

-

-N-CH₂-: The methylene carbon of the ethyl group.

-

-CH₃: The methyl carbon of the ethyl group.

4.2. Predicted Chemical Shifts (δ)

| Carbon Environment | Predicted δ (ppm) | Rationale |

| -CH-N (C1) | 55 - 65 | Deshielded by the directly attached nitrogen. |

| -N-CH₂- | 40 - 50 | Deshielded by the directly attached nitrogen. |

| -CH₂- (C2/C5) | 30 - 38 | Standard aliphatic region for a five-membered ring. |

| -CH₂- (C3/C4) | 22 - 28 | Standard aliphatic region for a five-membered ring. |

| -CH₃ | 13 - 18 | Typical chemical shift for a terminal methyl group in an aliphatic chain. |

Note: These predictions are based on established chemical shift ranges for aliphatic amines and cycloalkanes.[6][7][8]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[9]

5.1. Predicted Characteristic Absorption Bands

For this compound, a secondary amine, the following absorption bands are expected:[10][11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3350 - 3310 | N-H Stretch | Weak to Medium | Secondary Amine (-NH) |

| 2960 - 2850 | C-H Stretch | Strong | Alkyl (-CH₃, -CH₂, -CH) |

| 1470 - 1450 | C-H Bend | Medium | Alkyl (-CH₂) |

| 1250 - 1020 | C-N Stretch | Medium | Aliphatic Amine |

| 910 - 665 | N-H Wag | Broad, Medium | Secondary Amine (-NH) |

The presence of a weak to medium, sharp band in the 3350-3310 cm⁻¹ region is a key indicator of a secondary amine.[4] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretch provides further evidence for the amine functionality.

Experimental Protocols

To obtain high-quality spectral data, adherence to standardized experimental protocols is essential.

6.1. Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical to avoid interfering signals.

-

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument (typically 4-5 cm).

-

Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[13]

-

Acquisition:

-

For ¹H NMR , acquire a spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-